molecular formula C15H17ClO2 B1344504 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan CAS No. 1119450-02-0

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan

Cat. No.: B1344504
CAS No.: 1119450-02-0
M. Wt: 264.74 g/mol
InChI Key: JXVAPXYKOHTYQU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloromethyl group: This step often involves the chloromethylation of the furan ring using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

    Attachment of the propoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the furan ring is reacted with 4-propoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Azido derivatives, thiocyanate derivatives.

    Oxidation Reactions: Furanones, hydroxylated derivatives.

    Reduction Reactions: Dihydrofuran derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the furan ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2-methylfuran: Lacks the propoxyphenyl group, making it less versatile in certain applications.

    2-Methyl-5-(4-propoxyphenyl)furan: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

    3-(Chloromethyl)-5-(4-propoxyphenyl)furan: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan is unique due to the presence of both the chloromethyl and propoxyphenyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO2/c1-3-8-17-14-6-4-12(5-7-14)15-9-13(10-16)11(2)18-15/h4-7,9H,3,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVAPXYKOHTYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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